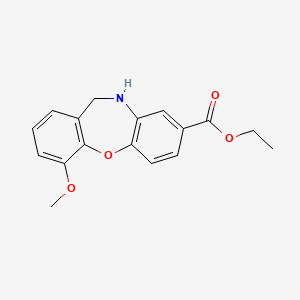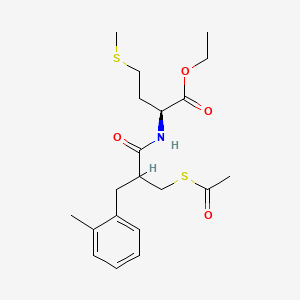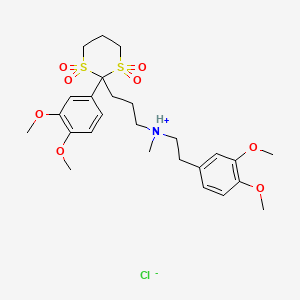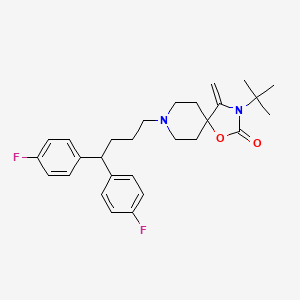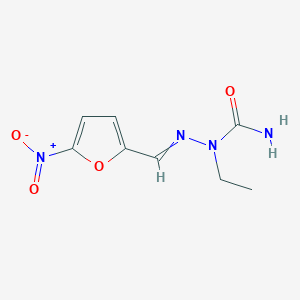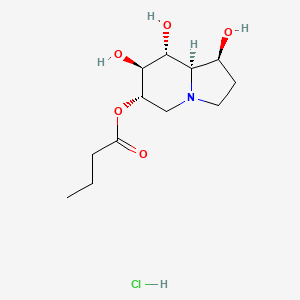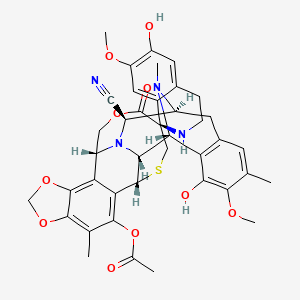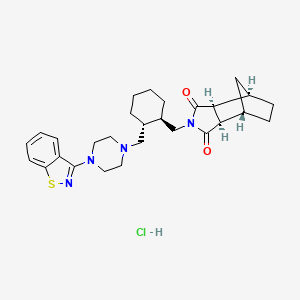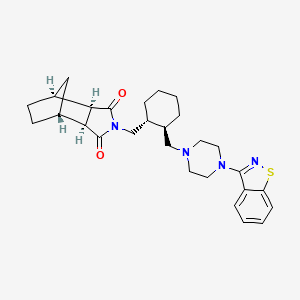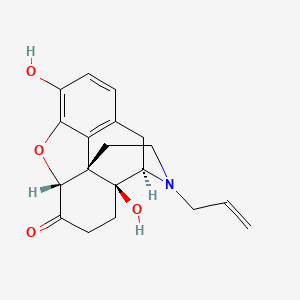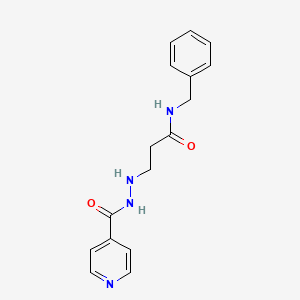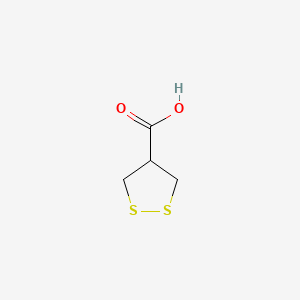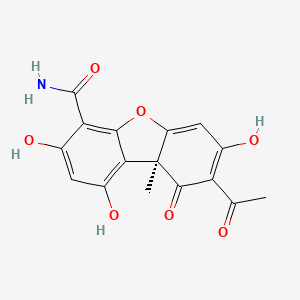
Cercosporamide
Vue d'ensemble
Description
Cercosporamide is a potent inhibitor of MAP-kinase interacting kinase-2 (Mnk2) and JAK3 . It blocks eIF4E phosphorylation and exhibits antiproliferative and proapoptotic activity in cancer cells in vitro . It also inhibits Pkc1 .
Synthesis Analysis
This compound is a polyketide-derived fungal metabolite produced by Phoma sp. NG-25 . The fungus is grown in seven growth media to determine the optimal culture condition conducive for this compound production . This compound production peaked on the eighteenth day of incubation in beef peptone dextrose (BPD) broth media .Molecular Structure Analysis
This compound contains a total of 39 bonds; 26 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 primary amide (aromatic), and 2 ketones (aliphatic) .Chemical Reactions Analysis
This compound is a highly potent, ATP-competitive PKC kinase inhibitor targeting PKC1 . It is also a unique Mnk inhibitor .Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.28 . It is soluble to 10 mM in DMSO . It should be stored at -20°C .Applications De Recherche Scientifique
Activité antifongique
La cercosporamide a démontré des propriétés antifongiques puissantes. Elle inhibe la croissance de divers agents pathogènes des plantes, y compris les champignons ascomycètes, basidiomycètes et oomycètes. Notamment, elle cible efficacement deux agents pathogènes de l'anthracnose du poivron : Colletotrichum gloeosporioides et C. scovillei, avec des valeurs de CE50 de 3,8 et 7,0 µg/mL, respectivement . Cela suggère son potentiel en tant qu'agent antifongique efficace pour lutter contre l'anthracnose du poivron.
Activité anticancéreuse
La this compound est également prometteuse en thérapie anticancéreuse. Elle supprime la prolifération et la métastase en inhibant les kinases interagissant avec la protéine kinase activée par les mitogènes (MNK1/2) dans les cellules de glioblastome et de cancer du poumon . Son activité multiforme en fait un candidat intéressant pour des recherches plus approfondies.
Inhibition de la protéine kinase C (PKC)
La cible moléculaire de la this compound comprend la PKC dans Candida albicans. En inhibant l'activité de la PKC, elle perturbe la viabilité des cellules fongiques, agissant en synergie avec les composés de la classe des échinocandines qui inhibent la biosynthèse de la paroi cellulaire . Ce mécanisme unique met en évidence son potentiel en tant qu'agent antifongique.
Inhibition de la squalène synthase
Des dérivés arylquinuclidine synthétiques, qui inhibent la squalène synthase, ont été testés contre C. parapsilosis. Bien que la this compound elle-même n'inhibe pas directement la squalène synthase, son activité antifongique contre des souches médicalement importantes suggère un potentiel thérapeutique .
Thérapie combinée
La this compound, lorsqu'elle est combinée à un inhibiteur de la β-1,3-glucane synthase (un analogue des échinocandines), présente une activité antifongique considérablement accrue. Cette synergie pourrait ouvrir la voie à de nouvelles thérapies combinées .
Découverte de produits naturels
L'identification de la this compound comme produit naturel antifongique souligne l'importance de l'exploration des champignons endophytes pour les composés bioactifs. Sa découverte contribue à notre compréhension des métabolites secondaires fongiques et de leurs applications potentielles.
En résumé, les propriétés multiformes de la this compound en font un sujet captivant pour des recherches plus approfondies dans divers domaines. Ses rôles doubles d'agent antifongique et anticancéreux sont prometteurs pour le développement thérapeutique futur. 🌱🔬👩🔬 .
Mécanisme D'action
Target of Action
Cercosporamide is a potent inhibitor of Pkc1 kinase and MAP-kinase interacting kinase-2 (Mnk2) . Pkc1 kinase plays a crucial role in the cell wall integrity-signaling pathway in fungi, which is essential for fungal growth . Mnk2 is another important kinase involved in various cellular processes .
Mode of Action
This compound acts as a selective and highly potent inhibitor of fungal Pkc1 kinase . It binds selectively to the Pkc1 kinase, leading to its inactivation . This interaction inhibits the Pkc1-mediated cell wall integrity-signaling pathway, which is essential for fungal growth . The inhibition of Pkc1 activity by this compound is detrimental to fungal cell viability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Pkc1-mediated cell wall integrity-signaling pathway . This pathway is highly conserved in fungi and is essential for fungal growth . By inhibiting Pkc1 kinase, this compound disrupts this pathway, leading to a decrease in fungal cell viability .
Result of Action
The inhibition of Pkc1 kinase by this compound leads to a decrease in fungal cell viability . It has shown antifungal activity in vitro against various strains of medical importance, with the most susceptible species being Candida tropicalis . Thus, this compound might be considered a promising therapeutic antifungal agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Saccharomyces cerevisiae mutant cells with reduced Pkc1 kinase activity become hypersensitive to this compound, and this sensitivity can be suppressed under high-osmotic growth conditions . .
Safety and Hazards
Orientations Futures
Cercosporamide might be considered a promising therapeutic antifungal agent . It showed antifungal activity in vitro against 13 of 16 strains of medical importance tested . It could be the first of a new class of molecules with potential to be developed further for clinical use against diseases that are causally linked to overactivation of BMPR signaling .
Propriétés
IUPAC Name |
(9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWLYFZWVLXQME-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=C2[C@@](C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927202 | |
| Record name | 8-Acetyl-1,3,7-trihydroxy-9a-methyl-9-oxo-9,9a-dihydrodibenzo[b,d]furan-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131436-22-1 | |
| Record name | (9aS)-8-Acetyl-9,9a-dihydro-1,3,7-trihydroxy-9a-methyl-9-oxo-4-dibenzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131436-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cercosporamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131436221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Acetyl-1,3,7-trihydroxy-9a-methyl-9-oxo-9,9a-dihydrodibenzo[b,d]furan-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 131436-22-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Cercosporamide is a potent inhibitor of several kinases, demonstrating a diverse range of interactions and downstream effects depending on the specific target:
- Bone Morphogenetic Protein Receptors (BMPRs): this compound directly inhibits the kinase activity of BMPR type I, also known as activin receptor-like kinases (ALKs) []. This inhibition disrupts the BMP/SMAD signaling pathway, preventing SMAD1/5 phosphorylation and downstream transcriptional activity []. In zebrafish embryos, this inhibition leads to developmental defects similar to those observed with genetic inactivation of BMPRs, such as lack of ventral fin [].
- MAP kinase interacting kinases (MNKs): this compound effectively inhibits MNK1/2, preventing the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) at serine 209 [, , , , , ]. This inhibition ultimately suppresses the translation of proteins involved in cell growth, survival, angiogenesis, and metastasis [, , , , ].
- Protein Kinase C (PKC1): In fungi, this compound acts as a selective and potent inhibitor of Pkc1, a key enzyme in the cell wall integrity pathway []. This inhibition disrupts cell wall biosynthesis and renders fungal cells more susceptible to cell wall stress [].
A: While the provided abstracts do not include comprehensive spectroscopic data, the molecular formula of this compound is C16H12O7 and its molecular weight is 316.26 g/mol. For detailed spectroscopic data, please refer to publications specifically focusing on the structural elucidation of this compound [].
ANone: The provided abstracts do not offer specific data on material compatibility or stability under various conditions. Further research focusing on these aspects is needed to fully understand the performance and applications of this compound in different settings.
A: this compound is not a catalyst. It functions as an inhibitor of various kinases, binding to and blocking the active site of these enzymes. Its selectivity profile varies depending on the specific kinase target. For example, it shows selectivity for fungal Pkc1 over mammalian counterparts [] and has demonstrated potent inhibition of MNK1/2 and BMPR type I with promising anti-cancer and anti-fibrotic potential [, , , , , , ].
A: While the provided abstracts do not delve into specific computational studies, they highlight the potential for such approaches. Molecular docking studies have been used to investigate the binding mode of this compound and its derivatives to targets like PKC1 and MCT8 [, ]. Further research using computational chemistry and modeling, including QSAR model development, could be valuable for optimizing the structure of this compound derivatives and for predicting their activity and selectivity profiles.
ANone: Research suggests that modifications to the this compound scaffold can significantly influence its activity, potency, and selectivity:
- Benzofuran core modifications: Studies on benzofuran-based this compound analogs have shown promising antiproliferative activity against non-small cell lung cancer cell lines [].
- Naphthalene C3 substitutions: Introducing different substituents at the naphthalene C3 position of this compound derivatives has been shown to significantly affect their maximal efficacy as PPARγ partial agonists [].
ANone: The provided abstracts do not specifically address the stability and formulation of this compound. Future research should focus on understanding its stability under various conditions, developing suitable formulations to enhance its solubility and bioavailability, and exploring strategies to overcome potential challenges associated with its delivery and therapeutic application.
A: this compound, originally identified as a natural antifungal metabolite from the fungus Cercosporidium henningsii [], has garnered increasing interest over the years due to its diverse biological activities:
- Early Studies: Initial research focused on elucidating its structure and antifungal properties against phytopathogenic fungi [, ].
- Kinase Inhibition: Subsequent studies unveiled its ability to inhibit various kinases, including PKC1 in fungi [, ], BMPR type I in zebrafish [], and MNK1/2 in mammalian cells [, , , , , ].
- Therapeutic Potential: This kinase inhibition profile has spurred research exploring its potential therapeutic applications in cancer [, , , , , ], fibrodysplasia ossificans progressiva [], diffuse intrinsic pontine glioma [], and diabetes [, ].
ANone: The study of this compound has fostered collaborations across various disciplines, including:
- Natural Product Chemistry: Isolation, structural elucidation, and synthesis of this compound and its derivatives [, , ].
- Biochemistry: Understanding its mechanism of action as a kinase inhibitor and its impact on downstream signaling pathways [, , , , , , , ].
- Cell Biology: Investigating its effects on cell proliferation, survival, differentiation, and other cellular processes [, , , , , ].
- ** Pharmacology:** Assessing its in vitro and in vivo efficacy, pharmacokinetic properties, and potential therapeutic applications [, , , , , , , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1662765.png)
